Jaspamide j Jaspamide j Jaspamide J is a cyclodepsipeptide isolated from Jaspis splendens. A derivative of jaspamide, it has been shown to exhibit cytotoxic and microfilament disruption activity. It has a role as an actin polymerisation inhibitor, an antineoplastic agent, an animal metabolite and a marine metabolite. It is a cyclodepsipeptide, a macrocycle and an organobromine compound.
Brand Name: Vulcanchem
CAS No.:
VCID: VC1943976
InChI: InChI=1S/C35H43BrN4O6/c1-20-10-15-31(42)37-23(4)35(45)40(5)30(18-27-26-8-6-7-9-28(26)38-33(27)36)34(44)39-29(24-11-13-25(41)14-12-24)19-32(43)46-22(3)17-21(2)16-20/h6-9,11-14,16,21-23,29-30,38,41H,10,15,17-19H2,1-5H3,(H,37,42)(H,39,44)/b20-16+/t21-,22-,23-,29+,30+/m0/s1
SMILES:
Molecular Formula: C35H43BrN4O6
Molecular Weight: 695.6 g/mol

Jaspamide j

CAS No.:

Cat. No.: VC1943976

Molecular Formula: C35H43BrN4O6

Molecular Weight: 695.6 g/mol

* For research use only. Not for human or veterinary use.

Jaspamide j -

Specification

Molecular Formula C35H43BrN4O6
Molecular Weight 695.6 g/mol
IUPAC Name (4R,7R,10S,15E,17R,19S)-7-[(2-bromo-1H-indol-3-yl)methyl]-4-(4-hydroxyphenyl)-8,10,15,17,19-pentamethyl-1-oxa-5,8,11-triazacyclononadec-15-ene-2,6,9,12-tetrone
Standard InChI InChI=1S/C35H43BrN4O6/c1-20-10-15-31(42)37-23(4)35(45)40(5)30(18-27-26-8-6-7-9-28(26)38-33(27)36)34(44)39-29(24-11-13-25(41)14-12-24)19-32(43)46-22(3)17-21(2)16-20/h6-9,11-14,16,21-23,29-30,38,41H,10,15,17-19H2,1-5H3,(H,37,42)(H,39,44)/b20-16+/t21-,22-,23-,29+,30+/m0/s1
Standard InChI Key JCKVLCSMPHMFGK-CBRUVUFKSA-N
Isomeric SMILES C[C@@H]\1C[C@@H](OC(=O)C[C@@H](NC(=O)[C@H](N(C(=O)[C@@H](NC(=O)CC/C(=C1)/C)C)C)CC2=C(NC3=CC=CC=C32)Br)C4=CC=C(C=C4)O)C
Canonical SMILES CC1CC(OC(=O)CC(NC(=O)C(N(C(=O)C(NC(=O)CCC(=C1)C)C)C)CC2=C(NC3=CC=CC=C32)Br)C4=CC=C(C=C4)O)C

Introduction

Chemical Identity and Structural Properties

Basic Information

Jaspamide j is classified as a cyclodepsipeptide with the molecular formula C35H43BrN4O6 and a molecular weight of 695.6 g/mol . The compound is registered in PubChem with the identifier CID 25017462 and is known by several synonyms including jasplakinolide J, jasplakinolide F, and CHEBI:66114 . The systematic IUPAC name for the compound is (4R,7R,10S,15E,17R,19S)-7-[(2-bromo-1H-indol-3-yl)methyl]-4-(4-hydroxyphenyl)-8,10,15,17,19-pentamethyl-1-oxa-5,8,11-triazacyclononadec-15-ene-2,6,9,12-tetrone .

Structural Features

As a cyclodepsipeptide, Jaspamide j contains both peptide and ester bonds in its cyclic structure. The compound features:

  • A 19-membered macrocyclic ring structure

  • A bromoindole moiety (2-bromo-1H-indol-3-yl)

  • A 4-hydroxyphenyl group

  • Several methyl substituents across the cyclic framework

  • An unsaturated bond (15-ene configuration)

This structural arrangement contributes to its biological activity profile and distinguishes it from other members of the jaspamide family . The presence of the bromine atom in the indole portion is particularly characteristic of this class of compounds and plays a role in their biological activity.

Natural Source and Discovery

Marine Origin

Jaspamide j has been isolated from the marine sponge Jaspis splendens . This sponge species has been the subject of extensive natural product research due to its rich secondary metabolite profile. The genus Jaspis has received considerable attention in the scientific community, with more than 90 publications focusing on the chemistry of these sponges . The various species within this genus have yielded diverse bioactive compounds, with jaspamide derivatives being particularly notable from J. splendens collections .

Historical Context

The parent compound jaspamide (also known as jasplakinolide) was first reported in 1986 by Ireland and Crews from Jaspis cf. johnstoni . Since this initial discovery, numerous derivatives have been isolated and characterized, including Jaspamide j. The research interest in these compounds has been driven by their remarkable biological activities, including antifungal, anthelmintic, insecticidal, and cytotoxic properties .

Biological Activities and Mechanisms

Cytotoxic Properties

Jaspamide j has been shown to exhibit cytotoxic activity against various cell lines, positioning it as a potential antineoplastic agent . While specific cytotoxicity data for Jaspamide j is limited in the provided search results, related jaspamide derivatives have demonstrated potent cytotoxicity against cancer cell lines, with IC50 values ranging from the nanomolar to low micromolar range .

The parent compound jaspamide has been extensively studied for its antiproliferative effects. It was evaluated in the National Cancer Institute's (NCI) 60 cell line screen, demonstrating significant cytotoxic properties . Similarly, other jaspamide derivatives isolated from J. splendens have shown cytotoxicity against mouse lymphoma (L5178Y) cells with IC50 values as low as <0.1 μg/mL .

Actin Polymerization Inhibition

One of the most significant biological activities of Jaspamide j is its role as an actin polymerisation inhibitor . This mechanism is characteristic of the jaspamide family of compounds, with the parent compound jaspamide being known to exert its cytotoxic effects through stabilization of filamentous actin (F-actin) .

Research has indicated that compounds in this family operate by modification of microfilaments, which disrupts normal cellular processes and ultimately leads to cell death . This mechanism has been confirmed through phenotypic screens in both HCT-116 and HeLa cells . Jaspamide j specifically has been characterized as having microfilament disruption activity .

Relationship to Other Jaspamide Derivatives

Structural Diversity in the Jaspamide Family

The jaspamide family exhibits considerable structural diversity, with numerous derivatives having been identified and characterized. These include:

  • Jasplakinolide B (3) and E, which were referred to the NCI's Biological Evaluation Committee

  • Jaspamide Q and R, which feature modified 2-bromoabrine residues compared to jaspamide

  • Jasplakinolide V (13), which was selected for study by the NCI's Biological Evaluation Committee

  • Acyclic jaspamide congeners, such as Jasplakinolide Z derivatives

This structural diversity within the family results in varying biological activity profiles, with some derivatives showing enhanced or diminished activity compared to the parent compound.

Biochemical Classification and Properties

Chemical Classification

Jaspamide j belongs to several chemical classes:

  • Cyclodepsipeptides: compounds containing both amide and ester bonds in a cyclic structure

  • Macrocycles: large ring structures with 12 or more atoms in the ring

  • Organobromine compounds: organic compounds containing bromine

Additionally, it has been classified as having the following roles:

  • Actin polymerisation inhibitor

  • Antineoplastic agent

  • Animal metabolite

  • Marine metabolite

Physical and Chemical Properties

  • Molecular weight: 695.6 g/mol

  • Appearance: Likely a solid at room temperature (based on related compounds)

  • Solubility: Probably soluble in organic solvents like methanol and DMSO (based on testing methods for related compounds)

Research Status and Future Directions

Current Research Status

Research on Jaspamide j appears to be in the early stages, with limited specific studies focusing on this particular derivative. The compound was documented in PubChem with modification dates as recent as April 5, 2025, suggesting ongoing documentation and research interest .

Most of the current research has focused on the parent compound jaspamide and other derivatives, with studies examining their cytotoxic mechanisms, structural characteristics, and potential applications . The parent compound has been extensively studied for its effects on actin polymerization and its potential as an antineoplastic agent.

Analytical Data and Characterization

While specific analytical data for Jaspamide j is limited in the provided search results, related jaspamide derivatives have been characterized using various spectroscopic and analytical techniques. These typically include:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (both 1H and 13C)

  • Mass Spectrometry (MS)

  • Optical rotation measurements

  • Ultraviolet (UV) spectroscopy

  • Infrared (IR) spectroscopy

For comparison, Table 1 presents NMR data for related jaspamide derivatives (Jaspamide Q and R), which may provide context for understanding the structural characteristics of Jaspamide j:

Table 1: Selected 1H NMR Data for Related Jaspamide Derivatives

PositionJaspamide QJaspamide R
22.51 (1H, m)2.49 (1H, m)
3A) 2.37 (1H, dd, 11.5, 15.8 Hz) B) 1.90 (1H, d, 15.8 Hz)A) 2.37 (1H, dd, 11.5, 15.8 Hz) B) 1.90 (1H. d, 15.8 Hz)
54.79 (1H, d, 6.7 Hz)4.74 (1H, d, 6.7 Hz)
62.23 (1H, m)2.23 (1H, m)
18A) 3.43 (1H, dd, 6.3, 15.5 Hz) B) 3.17 (1H, dd, 10.4, 15.2 Hz)A) 3.33 (1H, dd, 6.3, 15.5 Hz) B) 3.18 (1H, dd, 10.4, 15.2 Hz)
217.61 (1H, d, 8.0 Hz)7.41 (1H, br s)
NH-Tyr7.46 (1H, d, 8.6 Hz)7.53 (1H, d, 8.6 Hz)
NH-Trp8.24 (1H, br s)8.42 (1H, br s)
NH-Ala6.73 (1H, d, 6.4 Hz)6.65 (1H, d, 6.5 Hz)

Data extracted from Table showing 1H NMR data for Jaspamide Q and R derivatives . Values presented as chemical shift in ppm (multiplicity, coupling constant in Hz).

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